molecular formula C9H9FO3 B8709235 4-Fluoro-2-methoxyphenyl acetate

4-Fluoro-2-methoxyphenyl acetate

Cat. No.: B8709235
M. Wt: 184.16 g/mol
InChI Key: AGAAKZLWQYHEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-methoxyphenyl acetate is a substituted phenyl acetate derivative featuring a fluorine atom at the para position (C4) and a methoxy group at the ortho position (C2) on the aromatic ring. For example, the 4-fluoro-2-methoxyphenyl moiety is a key intermediate in the synthesis of CDK9 inhibitors (e.g., compound 106 in ) and NMDA receptor ligands (e.g., compound 82 in ), highlighting its relevance in medicinal chemistry . The electron-withdrawing fluorine and electron-donating methoxy groups influence its electronic properties, directing reactivity in cross-coupling reactions and modulating biological activity.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

(4-fluoro-2-methoxyphenyl) acetate

InChI

InChI=1S/C9H9FO3/c1-6(11)13-8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3

InChI Key

AGAAKZLWQYHEGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)F)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-fluoro-2-methoxyphenyl acetate with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Compound Substituent Positions Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-F, 2-OCH₃ Not explicitly provided Intermediate in CDK9 inhibitors and NMDA ligands; substituents modulate electronic properties.
2'-Fluoro-4'-methoxyacetophenone 2-F, 4-OCH₃ 168.16 Reagent for organic synthesis; positional isomer with distinct reactivity in nucleophilic substitutions.
4-Fluoro-3-methoxyphenylacetic acid 4-F, 3-OCH₃ 214.18 Carboxylic acid derivative; used in peptide coupling and as a building block for heterocycles.
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate 4-F, 2,6-OCH₃ 214.18 Enhanced steric hindrance due to dimethoxy groups; potential use in anti-inflammatory agents.
2-(4-Fluoro-2-methylphenyl)acetic acid 4-F, 2-CH₃ 168.17 Methyl group increases lipophilicity; precursor for nonsteroidal anti-inflammatory drugs.

Key Observations:

Substituent Position Effects: The 4-fluoro-2-methoxyphenyl group (as in the target compound) enables regioselective reactions, such as Suzuki-Miyaura couplings (e.g., synthesis of 81 in ), due to the fluorine atom’s meta-directing nature and the methoxy group’s ortho/para-directing effects . In contrast, 2'-fluoro-4'-methoxyacetophenone () exhibits altered reactivity in ketone-based reactions, as the fluorine’s inductive effect reduces electron density at the carbonyl carbon .

Biological Activity :

  • Derivatives like N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine () show NMDA receptor antagonism, critical for neurological research. The fluorine atom likely enhances metabolic stability, while the methoxy group improves solubility .
  • 1-(4-fluoro-2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid () demonstrates how trifluoromethyl groups augment bioactivity, suggesting similar modifications could enhance the target compound’s pharmacological profile .

Synthetic Utility :

  • The 4-fluoro-2-methoxyphenyl motif is pivotal in photochemical flow synthesis (), where its stability under continuous-flow conditions enables scalable API production .
  • 3-(4-Fluoro-2-methoxyphenyl)-5-phenylpent-4-yn-1-yl 2-iodobenzoate () highlights the group’s compatibility with radical alkynylation, a reaction sensitive to steric and electronic environments .

Research Findings and Data

Physicochemical Properties:

  • Solubility and Lipophilicity: The methoxy group in 4-fluoro-2-methoxyphenyl derivatives enhances water solubility compared to non-polar analogs (e.g., 2-methyl substituents in ) but reduces membrane permeability. Fluorine’s electronegativity increases polarity, affecting partition coefficients .

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